Cas no 1270379-34-4 (2-2-nitro-4-(trifluoromethyl)phenylpiperidine)

2-2-nitro-4-(trifluoromethyl)phenylpiperidine 化学的及び物理的性質
名前と識別子
-
- 2-2-nitro-4-(trifluoromethyl)phenylpiperidine
- EN300-1937580
- 2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
- 1270379-34-4
-
- インチ: 1S/C12H13F3N2O2/c13-12(14,15)8-4-5-9(11(7-8)17(18)19)10-3-1-2-6-16-10/h4-5,7,10,16H,1-3,6H2
- InChIKey: YEFDBAIRYQMHRR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C=1)[N+](=O)[O-])C1CCCCN1)(F)F
計算された属性
- せいみつぶんしりょう: 274.09291215g/mol
- どういたいしつりょう: 274.09291215g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 57.8Ų
2-2-nitro-4-(trifluoromethyl)phenylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1937580-10g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 10g |
$6266.0 | 2023-09-17 | ||
Enamine | EN300-1937580-0.25g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 0.25g |
$1341.0 | 2023-09-17 | ||
Enamine | EN300-1937580-1.0g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 1g |
$1458.0 | 2023-06-01 | ||
Enamine | EN300-1937580-0.5g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 0.5g |
$1399.0 | 2023-09-17 | ||
Enamine | EN300-1937580-0.05g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 0.05g |
$1224.0 | 2023-09-17 | ||
Enamine | EN300-1937580-0.1g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 0.1g |
$1283.0 | 2023-09-17 | ||
Enamine | EN300-1937580-10.0g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 10g |
$6266.0 | 2023-06-01 | ||
Enamine | EN300-1937580-1g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 1g |
$1458.0 | 2023-09-17 | ||
Enamine | EN300-1937580-2.5g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 2.5g |
$2856.0 | 2023-09-17 | ||
Enamine | EN300-1937580-5.0g |
2-[2-nitro-4-(trifluoromethyl)phenyl]piperidine |
1270379-34-4 | 5g |
$4226.0 | 2023-06-01 |
2-2-nitro-4-(trifluoromethyl)phenylpiperidine 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
2-2-nitro-4-(trifluoromethyl)phenylpiperidineに関する追加情報
Recent Advances in the Study of 2-2-nitro-4-(trifluoromethyl)phenylpiperidine (CAS: 1270379-34-4)
The compound 2-2-nitro-4-(trifluoromethyl)phenylpiperidine (CAS: 1270379-34-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide a comprehensive overview of the current state of research, highlighting key methodologies, results, and implications for future studies.
Recent studies have explored the synthesis of 2-2-nitro-4-(trifluoromethyl)phenylpiperidine through innovative chemical pathways, emphasizing efficiency and scalability. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have demonstrated high yields and minimal byproducts. Additionally, advancements in computational chemistry have enabled researchers to predict the compound's reactivity and optimize synthetic routes, further enhancing its accessibility for preclinical studies.
In terms of biological activity, 2-2-nitro-4-(trifluoromethyl)phenylpiperidine has shown promising results as a modulator of specific neurotransmitter receptors, particularly in the central nervous system. Preliminary in vitro and in vivo studies suggest that the compound exhibits high affinity for dopamine and serotonin receptors, making it a potential candidate for treating neuropsychiatric disorders such as depression and schizophrenia. However, further research is needed to elucidate its precise mechanism of action and evaluate its safety profile.
Another area of interest is the compound's potential application in oncology. Recent findings indicate that 2-2-nitro-4-(trifluoromethyl)phenylpiperidine may inhibit the proliferation of certain cancer cell lines by targeting key signaling pathways. For instance, studies have demonstrated its efficacy in reducing tumor growth in mouse models of glioblastoma, with minimal off-target effects. These results underscore the need for additional preclinical trials to assess its therapeutic window and potential synergies with existing treatments.
Despite these promising developments, challenges remain in the development of 2-2-nitro-4-(trifluoromethyl)phenylpiperidine as a viable drug candidate. Issues such as metabolic stability, bioavailability, and potential toxicity must be addressed through rigorous pharmacokinetic and pharmacodynamic studies. Furthermore, the compound's patent landscape and regulatory requirements will play a critical role in determining its trajectory toward clinical trials.
In conclusion, 2-2-nitro-4-(trifluoromethyl)phenylpiperidine (CAS: 1270379-34-4) represents a compelling area of research with significant potential across multiple therapeutic domains. Continued investigation into its synthetic optimization, biological mechanisms, and clinical applicability will be essential to fully realize its promise. This brief serves as a foundation for researchers and industry professionals seeking to engage with the latest advancements in this field.
1270379-34-4 (2-2-nitro-4-(trifluoromethyl)phenylpiperidine) 関連製品
- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)
- 1804764-20-2(4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 163557-41-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)
- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)
- 899747-32-1(N-2-(dimethylamino)-2-(furan-2-yl)ethyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)
- 81075-61-8(Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate)
- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)
- 2763913-07-9(2-[2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.1.1]hexan-1-yl]acetic acid)
- 1804771-41-2(6-Hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine-2-carboxylic acid)




